molecular formula C19H24ClN3O3 B3757438 3-chloro-4-{[3-(4-morpholinyl)propyl]amino}-1-(2-phenylethyl)-1H-pyrrole-2,5-dione

3-chloro-4-{[3-(4-morpholinyl)propyl]amino}-1-(2-phenylethyl)-1H-pyrrole-2,5-dione

Cat. No.: B3757438
M. Wt: 377.9 g/mol
InChI Key: KDWCVCUMLARRTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-chloro-4-{[3-(4-morpholinyl)propyl]amino}-1-(2-phenylethyl)-1H-pyrrole-2,5-dione” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The molecule also contains a morpholine ring, which is a six-membered ring containing one nitrogen and one oxygen atom .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic pyrrole ring and the heterocyclic morpholine ring could impart certain chemical properties to the molecule .


Chemical Reactions Analysis

The reactivity of this compound would depend on the functional groups present in the molecule. The pyrrole ring, for example, is aromatic and might undergo electrophilic substitution reactions. The morpholine ring could potentially undergo reactions at the nitrogen or oxygen atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as its polarity, solubility, melting point, boiling point, and stability could be influenced by the functional groups present in the molecule .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions. Without specific information, it’s difficult to provide detailed safety and hazard information .

Future Directions

The future research directions for this compound would depend on its intended use. If it’s a potential drug, further studies could involve testing its efficacy and safety in preclinical and clinical trials .

Properties

IUPAC Name

3-chloro-4-(3-morpholin-4-ylpropylamino)-1-(2-phenylethyl)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClN3O3/c20-16-17(21-8-4-9-22-11-13-26-14-12-22)19(25)23(18(16)24)10-7-15-5-2-1-3-6-15/h1-3,5-6,21H,4,7-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDWCVCUMLARRTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC2=C(C(=O)N(C2=O)CCC3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-chloro-4-{[3-(4-morpholinyl)propyl]amino}-1-(2-phenylethyl)-1H-pyrrole-2,5-dione
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3-chloro-4-{[3-(4-morpholinyl)propyl]amino}-1-(2-phenylethyl)-1H-pyrrole-2,5-dione
Reactant of Route 3
3-chloro-4-{[3-(4-morpholinyl)propyl]amino}-1-(2-phenylethyl)-1H-pyrrole-2,5-dione
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3-chloro-4-{[3-(4-morpholinyl)propyl]amino}-1-(2-phenylethyl)-1H-pyrrole-2,5-dione
Reactant of Route 5
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3-chloro-4-{[3-(4-morpholinyl)propyl]amino}-1-(2-phenylethyl)-1H-pyrrole-2,5-dione
Reactant of Route 6
3-chloro-4-{[3-(4-morpholinyl)propyl]amino}-1-(2-phenylethyl)-1H-pyrrole-2,5-dione

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